molecular formula C22H21N5O2 B2623833 1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one CAS No. 2034350-94-0

1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one

Katalognummer: B2623833
CAS-Nummer: 2034350-94-0
Molekulargewicht: 387.443
InChI-Schlüssel: OIYGJPNCAFCGHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, an oxadiazole ring, and a benzimidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative.

    Attachment of the Benzimidazole Moiety: The benzimidazole ring can be introduced through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of 1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one: shares similarities with other compounds containing oxadiazole, pyrrolidine, and benzimidazole rings.

    This compound: is unique due to its specific combination of these rings, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications across various fields. Its structure allows for versatile modifications, making it a valuable compound for research and development.

Biologische Aktivität

The compound 1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(1H-benzo[d]imidazol-2-yl)propan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes the following moieties:

  • Oxadiazole : Known for various biological activities, including antimicrobial and anticancer properties.
  • Pyrrolidine : Often associated with neuroactive compounds.
  • Benzo[d]imidazole : Recognized for its pharmacological significance in various therapeutic areas.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolidinone compounds exhibit significant anticancer activities against various cancer cell lines. Notably, the compound under discussion has shown promising results in inhibiting cell viability and colony formation in breast and pancreatic cancer models.

Key Findings:

  • Cell Viability : The compound significantly decreased the viability of triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cells. The half-maximal effective concentration (EC50) values were reported at 7.3 μM for MDA-MB-231 and 10.2 μM for Panc-1 cells .
Cell LineEC50 (μM)
MDA-MB-2317.3
Panc-110.2

The mechanisms through which this compound exerts its effects involve:

  • Inhibition of Colony Formation : At concentrations of 1 and 2 μM, the compound completely disrupted colony growth in MDA-MB-231 cells.
  • Clonogenic Assay Results : The compound demonstrated a strong ability to inhibit the growth of tumor spheroids, indicating potential as an effective anticancer agent .
  • Wound-Healing Assay : While it did not significantly inhibit cell migration in this assay, its impact on colony formation suggests a selective mechanism targeting proliferative pathways rather than migratory ones .

Structure–Activity Relationship (SAR)

The SAR studies indicate that specific structural components of the compound contribute to its biological activity:

  • The presence of the oxadiazole ring enhances anticancer activity.
  • Modifications to the pyrrolidine and benzo[d]imidazole components can lead to variations in potency and selectivity against different cancer types .

Study 1: Anticancer Efficacy

In a recent study involving the evaluation of various pyrrolidinone derivatives, compounds incorporating oxadiazole and benzimidazole fragments showed significant cytotoxic effects against both MDA-MB-231 and Panc-1 cell lines. The study highlighted that compounds with larger substituents tended to exhibit higher activity levels, suggesting a correlation between molecular complexity and biological efficacy .

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that certain derivatives could induce apoptosis in cancer cells through intrinsic pathways, as evidenced by increased caspase activity in treated cells compared to controls . This finding supports the potential development of these compounds as targeted therapies.

Eigenschaften

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c28-21(11-10-20-24-18-8-4-5-9-19(18)25-20)27-12-16(15-6-2-1-3-7-15)17(13-27)22-23-14-29-26-22/h1-9,14,16-17H,10-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYGJPNCAFCGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CCC2=NC3=CC=CC=C3N2)C4=NOC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.